REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([NH:15]C(C)=O)=[C:4]2[O:14][CH2:13][CH2:12][O:11][C:5]2=[C:6]([C:8](=[O:10])[CH3:9])[CH:7]=1.[OH-].[Na+]>CO>[NH2:15][C:3]1[C:2]([Cl:1])=[CH:7][C:6]([C:8](=[O:10])[CH3:9])=[C:5]2[O:11][CH2:12][CH2:13][O:14][C:4]=12 |f:1.2|
|
Name
|
|
Quantity
|
152 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C2C(=C(C1)C(C)=O)OCCO2)NC(=O)C
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
the residue was stirred into water
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3.5 hours
|
Duration
|
3.5 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
The residue was isolated by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
Drying
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C2C(=C(C=C1Cl)C(C)=O)OCCO2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.41 mmol | |
AMOUNT: MASS | 95 mg | |
YIELD: CALCULATEDPERCENTYIELD | 73.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |